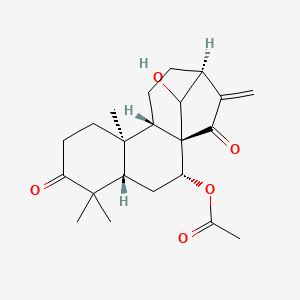
(2R,3S,5R)-2-(2,6-diaminopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “(2R,3S,5R)-2-(2,6-diaminopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol” is a nucleoside analog. Nucleosides are molecules that form the building blocks of nucleic acids, such as DNA and RNA. This particular compound is structurally related to guanosine, a naturally occurring nucleoside.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of nucleoside analogs typically involves the coupling of a purine or pyrimidine base with a sugar moiety. For this compound, the synthesis would involve the following steps:
Protection of Hydroxyl Groups: The hydroxyl groups on the sugar moiety are protected using protecting groups such as acetyl or benzyl groups.
Glycosylation: The protected sugar is then coupled with the purine base (2,6-diaminopurine) using a glycosylation reaction. Common reagents for this step include Lewis acids like trimethylsilyl trifluoromethanesulfonate (TMSOTf).
Deprotection: The protecting groups are removed under acidic or basic conditions to yield the final nucleoside analog.
Industrial Production Methods
Industrial production of nucleoside analogs often involves large-scale synthesis using similar methods as described above. The key differences are the optimization of reaction conditions for higher yields and purity, as well as the use of continuous flow reactors for better control over reaction parameters.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The hydroxyl groups in the sugar moiety can undergo oxidation to form ketones or aldehydes.
Reduction: The compound can be reduced to form deoxy analogs, where the hydroxyl groups are replaced with hydrogen atoms.
Substitution: The amino groups on the purine base can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of deoxy analogs.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Applications De Recherche Scientifique
Chemistry
Nucleoside analogs are used as building blocks in the synthesis of oligonucleotides and other nucleic acid derivatives.
Biology
These compounds are used in the study of nucleic acid structure and function, as well as in the development of molecular probes.
Medicine
Nucleoside analogs are widely used as antiviral and anticancer agents. They work by inhibiting the replication of viral DNA or RNA, or by interfering with the synthesis of DNA in rapidly dividing cancer cells.
Industry
In the pharmaceutical industry, nucleoside analogs are used in the development of new drugs and therapeutic agents.
Mécanisme D'action
The mechanism of action of nucleoside analogs typically involves their incorporation into nucleic acids, where they act as chain terminators or inhibitors of polymerase enzymes. This leads to the inhibition of DNA or RNA synthesis, ultimately resulting in the death of the target cell or virus.
Comparaison Avec Des Composés Similaires
Similar Compounds
Guanosine: A naturally occurring nucleoside with a similar structure.
Acyclovir: An antiviral nucleoside analog used to treat herpes infections.
Zidovudine: An antiretroviral nucleoside analog used to treat HIV infections.
Uniqueness
The compound “(2R,3S,5R)-2-(2,6-diaminopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol” is unique due to its specific stereochemistry and the presence of both amino and hydroxyl groups, which can lead to unique interactions with biological targets and distinct pharmacological properties.
Propriétés
Formule moléculaire |
C10H14N6O4 |
|---|---|
Poids moléculaire |
282.26 g/mol |
Nom IUPAC |
(2R,3S,5R)-2-(2,6-diaminopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C10H14N6O4/c11-7-4-8(15-10(12)14-7)16(2-13-4)9-6(19)5(18)3(1-17)20-9/h2-3,5-6,9,17-19H,1H2,(H4,11,12,14,15)/t3-,5?,6+,9-/m1/s1 |
Clé InChI |
ZDTFMPXQUSBYRL-DTUHVUQASA-N |
SMILES isomérique |
C1=NC2=C(N=C(N=C2N1[C@H]3[C@H](C([C@H](O3)CO)O)O)N)N |
SMILES canonique |
C1=NC2=C(N=C(N=C2N1C3C(C(C(O3)CO)O)O)N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


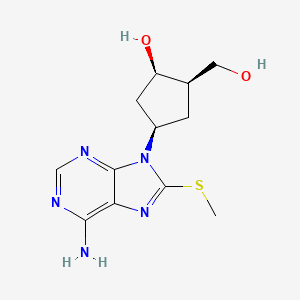

![(2R,4R,5S)-4-(hydroxymethyl)-10-imino-11-methyl-3,7-dioxa-1,9-diazatricyclo[6.4.0.02,6]dodeca-8,11-dien-5-ol;hydrochloride](/img/structure/B12397381.png)


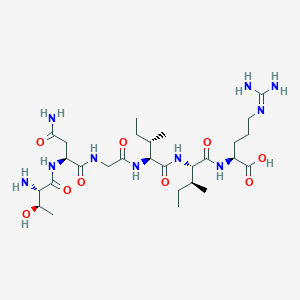

![(2R,4S,5R)-5-(hydroxymethyl)-3-methyl-2-[6-(methylamino)purin-9-yl]oxolane-3,4-diol](/img/structure/B12397405.png)
![N-(2-methylsulfonylsulfanylethyl)-2-[4-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]phenyl]acetamide](/img/structure/B12397410.png)
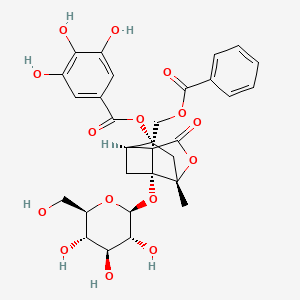
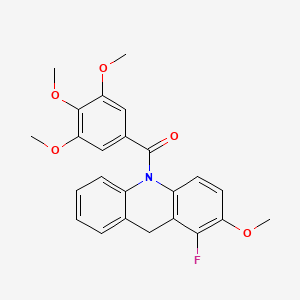
![4-amino-1-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-2-oxopyrimidine-5-carbaldehyde](/img/structure/B12397422.png)
